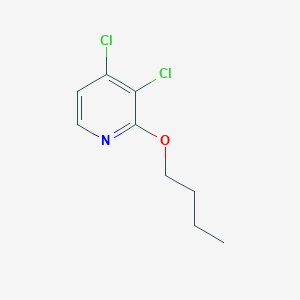

2-Butoxy-3,4-dichloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-3-6-13-9-8(11)7(10)4-5-12-9/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNCPSNOJKQQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Pyridine Scaffolds in Synthetic Chemistry

Halogenated pyridine (B92270) scaffolds are of paramount importance in modern synthetic chemistry due to their versatile reactivity and prevalence in a wide array of functional molecules. The presence of halogen atoms on the pyridine ring significantly influences its electronic properties, making it susceptible to various chemical transformations. Halogens, particularly chlorine, bromine, and iodine, can act as leaving groups in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

The pyridine nucleus itself is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com Its basic nitrogen atom can improve the water solubility of molecules, a desirable trait for drug candidates. researchgate.net The incorporation of halogens into this scaffold further enhances its utility. For instance, halogenated pyridines are crucial intermediates in the synthesis of complex molecules with applications ranging from antibacterial agents to central nervous system modulators. nih.govmdpi.com The position and nature of the halogen substituent can direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists to construct intricate molecular architectures with high precision. Moreover, halogen atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and protein-ligand binding. acs.org

Historical and Current Perspectives on Pyridine Alkoxylation Methodologies

The introduction of an alkoxy group onto a pyridine (B92270) ring, a process known as alkoxylation, is a fundamental transformation in organic synthesis. Historically, the alkoxylation of pyridines has been achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halopyridine is treated with an alkoxide. The success of this method is highly dependent on the electronic nature of the pyridine ring and the position of the halogen. Electron-withdrawing groups on the ring can activate the halogen towards nucleophilic attack. For instance, the 4-position of the pyridine ring is generally more reactive towards nucleophiles than the 2-position due to electronic factors. vulcanchem.com

In the context of dichloropyridines, the differential reactivity of the chlorine atoms can be exploited for selective alkoxylation. For example, in 2,4-dichloropyridine (B17371), the chlorine at the 4-position is more susceptible to nucleophilic substitution. vulcanchem.com A patent for the preparation of isomer-free 2,5-dichloropyridine (B42133) describes the alkoxylation of 2-chloropyridine (B119429) as a key step, followed by chlorination. google.com

Modern advancements in catalysis have expanded the repertoire of pyridine alkoxylation methods. Transition metal-catalyzed and metal-free reactions have been developed to achieve alkoxylation under milder conditions and with greater functional group tolerance. researchgate.net For instance, visible-light-induced photoredox catalysis has emerged as a powerful tool for the functionalization of pyridine N-oxides, which can then be deoxygenated to afford the substituted pyridine. acs.org Electrochemical methods also offer a green and efficient alternative for the C3-alkoxylation of imidazo[1,2-a]pyridines. rsc.org These contemporary methods provide access to a wider range of alkoxylated pyridines that may be difficult to synthesize using traditional approaches.

Table 1: Comparison of Pyridine Alkoxylation Methodologies

| Methodology | General Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine, alkoxide, elevated temperature | Simple procedure, readily available starting materials | Requires activated halopyridines, harsh reaction conditions may be necessary |

| Transition Metal-Catalyzed Coupling | Halopyridine, alcohol, metal catalyst (e.g., Pd, Cu), base | Milder reaction conditions, broader substrate scope | Catalyst cost and toxicity, potential for side reactions |

| Photoredox Catalysis | Pyridine N-oxide, alcohol, photocatalyst, visible light | Mild reaction conditions, high functional group tolerance | Often requires the use of N-oxides, which adds a synthetic step |

| Electrochemical Synthesis | Pyridine derivative, alcohol, electrolyte, electric current | Avoids the use of stoichiometric reagents, environmentally friendly | Specialized equipment required, optimization of reaction parameters can be challenging |

Overview of Academic Research Trajectories Involving 2 Butoxy 3,4 Dichloropyridine

Regioselective Alkoxylation of Polychloropyridines

The introduction of an alkoxy group, such as a butoxy group, onto a polychlorinated pyridine (B92270) ring is a critical step that is governed by the electronic properties of the pyridine system. Regioselectivity, or the ability to direct the substitution to a specific carbon atom, is paramount.

Nucleophilic Aromatic Substitution Strategies

The primary mechanism for substituting a halogen on the pyridine ring with an alkoxide is Nucleophilic Aromatic Substitution (SNAr). This process is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination mechanism.

In the first step, the nucleophile (e.g., butoxide) attacks the carbon atom bearing a leaving group (a chloride atom in this case), forming a negatively charged, high-energy intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this stage. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

For pyridine and its derivatives, nucleophilic attack is highly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate through resonance, particularly when the charge is located on the nitrogen itself. stackexchange.com This inherent electronic property makes the C2 and C4 positions the most reactive sites for SNAr reactions.

Role of Activating Groups and Leaving Groups in Alkoxylation

The pyridine ring itself is considered an "electron-deficient" aromatic system, which makes it more susceptible to nucleophilic attack than benzene. The presence of multiple chlorine atoms further activates the ring toward substitution by withdrawing electron density through their inductive effect.

In a molecule like 2,3,4-trichloropyridine (B1368115), a logical precursor, the C2 and C4 positions are electronically activated by the nitrogen atom. Research on various di- and trihalopyridines indicates that nucleophilic substitution generally occurs preferentially at the C4 position. researchgate.netacs.orgresearchgate.net This preference is due to a combination of electronic and steric factors. However, achieving substitution at the C2 position to form this compound is feasible, although it may require specific strategies. The regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.com For instance, using a bulky substituent on the ring can sterically hinder one position, thereby directing the nucleophile to another electronically active site. researchgate.netacs.org Therefore, the synthesis of this compound via this route likely involves a precursor where the C2 position is made the most favorable site for attack.

Optimized Butoxylation Protocols and Reagents

The conversion of a chloropyridine to a butoxypyridine can be achieved through several protocols, ranging from classical etherification methods to modern catalytic systems that offer enhanced efficiency and milder reaction conditions.

Utilization of Butanol and Derivatives in Etherification

The traditional approach to butoxylation involves the reaction of a suitable chloropyridine precursor with butanol in the presence of a strong base. This is a variation of the Williamson ether synthesis applied to an aromatic system. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates butanol to form the more nucleophilic butoxide anion, which then attacks the pyridine ring.

A representative procedure, analogous to the synthesis of similar compounds like 2-n-butoxy-3,5-dichloropyridine, involves reacting a dichloropyridine with n-butanol under basic catalysis. google.com The reaction temperature can range from 60°C to over 100°C depending on the specific reagents and solvents used, such as dimethylformamide (DMF). google.com

| Reagent System | Precursor Example | Conditions | Yield | Reference |

| n-Butanol, Base | 2-Chloropyridine (B119429) derivative | 60-100°C | >90% | google.com |

| Sodium Butoxide | 2,3,4-Trichloropyridine | DMF, Heat | Variable | General SNAr |

Catalytic Approaches and Enhancements in Butoxylation Reactions

Modern synthetic chemistry has developed catalytic methods for C–O bond formation that often provide higher yields and greater functional group tolerance under milder conditions than classical methods. These typically involve transition metal catalysts like palladium or nickel.

Palladium-catalyzed cross-coupling reactions are effective for forming aryl ethers. These reactions can be performed on various dihalogenated N-heteroarenes. nih.gov By using specific ligands, such as sterically hindered N-heterocyclic carbenes, the selectivity of the reaction can be controlled, although this is more commonly applied to C-C bond formation. nih.govorganic-chemistry.org

Nickel-catalyzed reactions have also emerged as a powerful tool for synthesizing substituted pyridines. wisc.edunih.gov These methods can mediate the coupling of 2-chloropyridines with various partners. wisc.edu Nickel catalysis can be advantageous due to the lower cost of the metal and its unique reactivity.

The table below summarizes various butoxylation approaches.

Interactive Data Table: Comparison of Butoxylation Protocols

| Method | Catalyst/Base | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Classical SNAr | Strong Base (e.g., NaH) | Simple, cost-effective reagents. | High temperatures (60-120°C), polar aprotic solvent (DMF). | google.com |

| Palladium-Catalyzed Coupling | Palladium Complex + Ligand | High efficiency, broad substrate scope, milder conditions. | Pd catalyst, ligand, base, 80-110°C. | mdpi.com |

| Nickel-Catalyzed Coupling | Nickel Complex + Reductant | Uses a more abundant metal, offers different reactivity/selectivity. | Ni catalyst, ligand, room temperature to moderate heat. | wisc.eduucla.edu |

| Phase Transfer Catalysis | Base + Phase Transfer Catalyst | Useful for reactions with immiscible phases, can improve reaction rates. | Tetrabutylammonium salts, base, solvent. | General Method |

Chlorination Strategies for Pyridine Ring System Construction

The synthesis of the target molecule requires a pyridine ring with a specific 3,4-dichloro substitution pattern. This scaffold is typically prepared before the butoxylation step.

One of the most common and effective methods for preparing chloropyridines is the conversion of hydroxypyridines (which exist in tautomeric equilibrium with pyridones) using a strong chlorinating agent. researchgate.net Phosphorus oxychloride (POCl₃) is widely used for this transformation. researchgate.netmdpi.commasterorganicchemistry.com The reaction involves heating the hydroxypyridine, such as a hypothetical 3,4-dichloro-2-hydroxypyridine (B3289280), in excess POCl₃, often with a catalytic amount of a base like pyridine or DMF. researchgate.netmdpi.com This dehydroxy-chlorination reaction effectively replaces the hydroxyl group with a chlorine atom, which can then serve as a leaving group for a subsequent SNAr reaction.

Another approach is the direct chlorination of a pre-formed pyridine ring. However, electrophilic chlorination of pyridine itself is often unselective and can lead to a mixture of products. nih.gov More controlled chlorination can be achieved on an activated ring system. For example, the chlorination of 2-alkoxypyridines has been studied, but this often leads to substitution at the 5-position. google.comgoogle.com

A third strategy involves starting with a more heavily chlorinated pyridine and selectively removing specific chlorine atoms. For example, 2,3-dichloropyridine can be prepared by the selective catalytic hydrogenation of 2,3,6-trichloropyridine (B1294687) using a palladium-on-carbon (Pd/C) catalyst. google.comcabidigitallibrary.org This provides a specific dichlorinated intermediate that could potentially be further functionalized.

| Method | Starting Material | Reagent(s) | Product | Reference |

| Dehydroxy-chlorination | 3,4-Dichloro-2-hydroxypyridine | POCl₃, Heat | 2,3,4-Trichloropyridine | researchgate.netmdpi.com |

| Selective Dechlorination | 2,3,6-Trichloropyridine | H₂, Pd/C catalyst | 2,3-Dichloropyridine | google.comcabidigitallibrary.org |

| Chlorination | 2-Butoxypyridine (B1266424) | Cl₂, Base | 2-Butoxy-5-chloropyridine | google.comgoogle.com |

Direct Halogenation Techniques and Regioselectivity Considerations

The direct chlorination of a pre-formed 2-butoxypyridine presents a formidable challenge due to the directing effects of the substituents and the potential for over-halogenation. The butoxy group at the 2-position is an ortho-, para-directing and activating group, which would typically direct incoming electrophiles to the 3- and 5-positions. The nitrogen atom of the pyridine ring deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.

Achieving the desired 3,4-dichloro substitution pattern via direct halogenation would necessitate overcoming the inherent electronic preferences of the starting material. Traditional chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) often lack the required regioselectivity, leading to a mixture of mono- and dichlorinated products at various positions.

Advanced methodologies for regioselective halogenation often employ specialized reagents or catalytic systems. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst can sometimes offer improved control over the halogenation position. However, for a substrate like 2-butoxypyridine, chlorination is still anticipated to favor the 3- and 5-positions. Achieving 3,4-dichlorination directly would likely result in very low yields and a complex mixture of isomers, making this approach synthetically inefficient.

Table 1: Theoretical Outcome of Direct Chlorination of 2-Butoxypyridine

| Chlorinating Agent | Expected Major Products | Regioselectivity Challenge |

| Cl₂/FeCl₃ | 2-Butoxy-3-chloropyridine, 2-Butoxy-5-chloropyridine, 2-Butoxy-3,5-dichloropyridine | Low selectivity for the 4-position. |

| SO₂Cl₂ | Mixture of mono- and di-chlorinated products | Poor control over the position of the second chlorine atom. |

| NCS/TFA | 2-Butoxy-3-chloropyridine, 2-Butoxy-5-chloropyridine | Unlikely to promote dichlorination at the 3 and 4-positions. |

Precursor-Based Chlorination Methods and Synthetic Routes

A more rational and controllable approach to the synthesis of this compound involves the use of pre-functionalized pyridine precursors. This strategy allows for the stepwise and regioselective introduction of the desired substituents.

One plausible route begins with a commercially available dichloropyridine derivative. For example, starting with 2,3,4-trichloropyridine, a nucleophilic aromatic substitution (SNAr) reaction with sodium butoxide could potentially displace the chlorine atom at the 2-position. The 2- and 6-positions of the pyridine ring are the most activated towards nucleophilic attack. In 2,3,4-trichloropyridine, the chlorine at the 2-position is highly activated by the adjacent nitrogen atom and the chlorine at the 3-position, making it the most likely site for substitution.

Synthetic Route 1: From a Trichloropyridine Precursor

Nucleophilic Aromatic Substitution: Reaction of 2,3,4-trichloropyridine with sodium butoxide in an appropriate solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at elevated temperatures would be expected to yield this compound.

Another viable precursor-based method would start from a pyridine derivative where the oxygen and chlorine functionalities are already in place, and the final chlorination step is directed by the existing substituents. For instance, starting with 2-butoxy-3-chloropyridine, a subsequent chlorination step would be required. However, as discussed, directing a chlorine atom to the 4-position in the presence of a 2-butoxy and a 3-chloro substituent would be challenging.

A more strategic approach would be to utilize a precursor that facilitates the introduction of the chlorine at the 4-position. This could involve a multi-step sequence such as:

Synthetic Route 2: Multi-step Synthesis from a Pyridone Precursor

Nitration: Start with a suitable pyridone precursor and introduce a nitro group, which can later be converted to a chloro group.

Chlorination: Introduce the first chlorine atom at the desired position.

Butoxylation: Introduce the butoxy group.

Diazotization and Sandmeyer Reaction: Convert the nitro group to an amino group, followed by diazotization and a Sandmeyer reaction to introduce the second chlorine atom.

While more lengthy, such a route provides unambiguous control over the regiochemistry at each step, ultimately leading to the desired this compound.

Purification and Isolation Techniques in Laboratory-Scale Synthesis Research

The purification of the target compound, this compound, from reaction mixtures containing starting materials, by-products, and regioisomers is critical for obtaining a sample of high purity for subsequent applications.

Chromatographic Separation Methods for Target Compound Isolation

Column chromatography is the most common and effective method for the purification of substituted pyridines at the laboratory scale. The choice of stationary phase and mobile phase is crucial for achieving good separation.

For a moderately polar compound like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a suitable choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective.

Table 2: Illustrative Chromatographic Conditions for the Purification of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate (B1210297) gradient (e.g., 0% to 20% Ethyl Acetate) | Allows for the separation of non-polar impurities from the more polar product and regioisomers. |

| Detection | UV light (254 nm) | The pyridine ring is UV active, allowing for visualization of the compound on TLC plates and monitoring of the column effluent. |

Note: The conditions in this table are hypothetical and would require optimization for the specific reaction mixture.

High-performance liquid chromatography (HPLC) can also be employed for both analytical assessment of purity and for preparative-scale purification. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid, would be a typical starting point for method development. researchgate.net

Crystallization and Distillation Techniques for Purity Enhancement

If the synthesized this compound is a solid at room temperature, crystallization can be a highly effective method for purification, particularly for removing small amounts of impurities after initial chromatographic separation. The choice of solvent is critical; an ideal solvent would dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be necessary to achieve optimal crystallization.

Distillation is a viable purification technique if the compound is a liquid with a sufficiently high boiling point and is thermally stable. Vacuum distillation would likely be necessary to lower the boiling point and prevent decomposition. However, if regioisomers with close boiling points are present, fractional distillation with a high-efficiency column would be required to achieve good separation. Given the likely presence of isomeric dichlorinated butoxypyridines, distillation might be less effective than chromatography for achieving high purity.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for substituted pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of halogen substituents, facilitates the attack of nucleophiles.

Reactivity of Chlorine Atoms at C-3 and C-4 Positions

In dihalopyridines, the position of halogen atoms significantly influences their reactivity towards nucleophiles. For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the C-4 position. acs.org This is attributed to the electronic factors within the pyridine ring, where the C-4 position is more activated towards nucleophilic substitution than the C-2 position. vulcanchem.com For instance, the reaction of 2,4-dichloropyridine (B17371) with nucleophiles results in exclusive substitution at the C-4 position. acs.org

While specific studies on this compound are limited, the principles governing the reactivity of dichloropyridines suggest that the chlorine atom at the C-4 position would be more susceptible to nucleophilic attack than the chlorine at the C-3 position. The chlorine atoms in 3,4-dichloropyridine can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Displacement Reactions Involving the Butoxy Group

The butoxy group at the C-2 position can also be a target for displacement, although this is generally less facile than the substitution of the halogen atoms. The reactivity of an alkoxy group in a nucleophilic substitution reaction is influenced by the reaction conditions and the nature of the incoming nucleophile.

Electrophilic Aromatic Substitution Potentials and Limitations

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is a consequence of the electronegative nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This deactivation is further intensified by the presence of two electron-withdrawing chlorine atoms. The pyridine nitrogen is also prone to protonation or coordination with electrophiles, which further deactivates the ring towards electrophilic attack. gcwgandhinagar.comuoanbar.edu.iq

For the pyridine ring to undergo electrophilic substitution, it typically requires vigorous reaction conditions and the presence of activating groups. uoanbar.edu.iq In this compound, the butoxy group at the C-2 position is an electron-donating group, which could potentially direct electrophilic attack to the C-5 position. However, the strong deactivating effect of the two chlorine atoms and the pyridine nitrogen likely makes electrophilic substitution on this compound highly unfavorable.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. mdpi.com The chlorine atoms at the C-3 and C-4 positions of this compound serve as reactive handles for various coupling reactions.

Suzuki-Miyaura, Sonogashira, and Stille Coupling Applications

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely used for the synthesis of biaryl compounds. rsc.org Dichloropyridines can undergo selective monoarylation or diarylation depending on the reaction conditions and the ligand used. montana.edu For instance, nickel-based catalysts have been developed for the selective monoarylation of dichloropyridines. montana.edu The reactivity of the chlorine atoms would likely follow the order C-4 > C-3, allowing for regioselective coupling. The Suzuki-Miyaura reaction has been successfully applied to various dichloropyridine isomers. nih.govnih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org It is a reliable method for introducing alkynyl groups onto a pyridine ring. organic-chemistry.org The reaction with this compound would be expected to proceed selectively at the more reactive C-4 position under controlled conditions. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org The reactivity and regioselectivity of Stille couplings on dichloropyridines are influenced by the substituents on the pyridine ring. researchgate.net For example, in 3-substituted 2,4-dichloropyridines, an electron-withdrawing group at the 3-position can direct coupling to the C-4 position, while an electron-donating group can favor coupling at the C-2 position. researchgate.net This suggests that the electronic nature of the butoxy group and the C-3 chlorine in this compound would play a crucial role in determining the site of Stille coupling.

Negishi Coupling and Other Carbon-Carbon Bond Forming Reactions

Negishi Coupling: This palladium- or nickel-catalyzed reaction couples an organozinc reagent with an organohalide. rsc.org It is a powerful method for forming C-C bonds and shows good functional group tolerance. orgsyn.orgorgsyn.org The Negishi coupling has been used for the synthesis of substituted pyridines from halogenated precursors. researchgate.net For 2,4-dichloropyridines, C4-selective Negishi coupling can be achieved using specific palladium/ligand systems. nih.gov This methodology could potentially be applied to this compound for selective functionalization at the C-4 position.

The following table summarizes the potential reactivity of this compound in various metal-catalyzed cross-coupling reactions.

| Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd or Ni catalyst | 4-Aryl-2-butoxy-3-chloropyridine |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | 4-Alkynyl-2-butoxy-3-chloropyridine |

| Stille | Organostannane | Pd catalyst | 4-Substituted-2-butoxy-3-chloropyridine |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 4-Substituted-2-butoxy-3-chloropyridine |

Reductive Transformations and Hydrogenation Strategies

The reductive transformation of this compound can be approached through several hydrogenation strategies, primarily targeting either the pyridine ring or the chloro substituents. The specific outcome of the reduction is highly dependent on the chosen catalyst, solvent, and reaction conditions.

Catalytic hydrogenation is a primary method for the reduction of the pyridine core. asianpubs.org The process involves the addition of hydrogen atoms across the double bonds of the pyridine ring, leading to the formation of the corresponding piperidine (B6355638) derivative. libretexts.org This transformation is thermodynamically favorable as it results in a more stable, lower-energy saturated alkane structure. libretexts.org Common catalysts for this type of reaction include platinum, palladium, nickel, and rhodium. asianpubs.orglibretexts.org For instance, the hydrogenation of the pyridine ring can be achieved using catalysts like nickel at elevated temperatures and pressures (e.g., 200 °C and 15-30 MPa) or through electrolysis. chemicalbook.com Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are effective for the hydrogenation of substituted pyridines to their corresponding piperidines, often carried out in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.org

Alternatively, reduction can selectively target the chlorine atoms, a process known as hydrodehalogenation. This is a crucial reaction for modifying the substitution pattern of the pyridine ring. Catalytic transfer hydrogenation (CTH) has been successfully applied to the dechlorination of polychloropyridines. google.com This method uses a hydrogen donor, such as sodium formate (B1220265) or ammonium (B1175870) formate, in the presence of a palladium on carbon (Pd/C) catalyst. google.com This approach is advantageous as it avoids the use of high-pressure hydrogen gas and the catalysts can often be regenerated and reused. google.com For example, 2,3,6-trichloropyridine can be selectively reduced to 2,3-dichloropyridine using a Pd/γ-Al₂O₃ catalyst with an acid-binding agent. google.com This suggests that a similar strategy could potentially be employed for the selective removal of one or both chlorine atoms from this compound.

The choice between ring hydrogenation and hydrodehalogenation is influenced by steric and electronic factors. The butoxy group at the 2-position may sterically hinder the coordination of the pyridine nitrogen to the catalyst surface, potentially influencing the regioselectivity of the reduction.

| Transformation | Reagents and Conditions | Product(s) | Key Findings |

| Pyridine Ring Hydrogenation | H₂, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid | 2-Butoxy-3,4-dichloropiperidine | Effective for converting the aromatic pyridine ring to a saturated piperidine ring. asianpubs.org |

| Pyridine Ring Hydrogenation | H₂, Nickel catalyst, 200°C, 15-30 MPa | 2-Butoxy-3,4-dichloropiperidine | A standard industrial method for pyridine reduction. chemicalbook.com |

| Hydrodechlorination | Hydrogen donor (e.g., Sodium Formate), Pd/C, Alcohol solvent | 2-Butoxy-3-chloropyridine, 2-Butoxy-4-chloropyridine, 2-Butoxypyridine | Catalytic transfer hydrogenation allows for selective removal of chlorine atoms without high-pressure H₂. google.com |

| Hydrodechlorination | H₂, Pd/γ-Al₂O₃, Acid-binding agent | 2-Butoxy-3-chloropyridine or 2-Butoxy-4-chloropyridine | Heterogeneous catalysis can offer high selectivity in dechlorination. google.com |

Oxidative Stability and Pathways under Various Conditions

The oxidative stability of this compound is influenced by the electron-withdrawing nature of the two chlorine atoms and the presence of the butoxy group. The pyridine ring itself is generally more difficult to oxidize than benzene. chemicalbook.com However, a common oxidative pathway for pyridine and its derivatives is the formation of N-oxides. chemicalbook.com

The nitrogen atom in the pyridine ring can be oxidized using various oxidizing agents, such as hydrogen peroxide or peroxy acids, to yield the corresponding this compound N-oxide. chemicalbook.com Dichloropyridine N-oxides, such as 2,6-dichloropyridine N-oxide and 3,5-dichloropyridine (B137275) N-oxide, are frequently used as oxidants in various chemical reactions, particularly in metal-catalyzed oxidations. nih.govbeilstein-journals.orgnih.gov This indicates that the N-oxide of the parent compound is a stable and accessible molecule. The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

The butoxy side chain is generally stable to oxidation under mild conditions. However, under more forceful conditions or in the presence of specific catalysts, oxidation of the alkyl chain could occur. Homolytic reactions, for instance, can lead to the abstraction of α-hydrogen atoms from alkyl side chains attached to aromatic nuclei. rsc.org This process is facilitated by radicals, such as t-butoxy radicals formed from the thermal decomposition of t-butyl peroxide. rsc.org The presence of electron-withdrawing chlorine atoms on the pyridine ring would likely hinder this type of radical reaction on the butoxy side chain. rsc.org

| Oxidizing Agent | Reaction Conditions | Major Product | Significance |

| Hydrogen Peroxide (H₂O₂) | Varies | This compound N-oxide | Common and direct method for N-oxide formation. |

| Peroxy Acids (e.g., m-CPBA) | Varies | This compound N-oxide | Efficient reagent for the oxidation of the pyridine nitrogen. chemicalbook.com |

| Ruthenium Porphyrin Complexes | Mild, non-acidic | Potential for side-chain oxidation | Used with N-oxide oxidants for alkane hydroxylation, suggesting the butoxy chain could be a target under specific catalytic conditions. nih.gov |

Reactions Involving the Butoxy Side Chain Functional Group

The cleavage of the ether linkage in this compound to yield 3,4-dichloro-2-hydroxypyridine is a key transformation for further derivatization. Standard ether cleavage reagents, such as strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃), are typically effective for cleaving alkyl aryl ethers. However, the reactivity of heterocyclic ethers can be unpredictable. For example, the cleavage of a methoxy (B1213986) group on a related furoquinoline system proved difficult with common reagents like BBr₃ or hydrochloric acid (HCl), but was successfully achieved using sodium isopropyl thiolate in DMF. nih.gov

For tert-butyl ethers, which are structurally related to the butoxy group, facile cleavage can be achieved under mild conditions. For instance, a combination of cerium(III) chloride and sodium iodide in acetonitrile is effective for the removal of the tert-butyl group from both aliphatic and aromatic ethers. researchgate.net This method is compatible with various other functional groups. researchgate.net Acidic conditions, such as trifluoroacetic acid (TFA), are also commonly used for the deprotection of t-butoxy groups. researchgate.net

Once the butoxy group is cleaved to reveal the hydroxyl group, the resulting 3,4-dichloro-2-hydroxypyridine can undergo a variety of derivatization reactions. The hydroxyl group can be re-alkylated to form new ethers, acylated to form esters, or converted to a better leaving group, such as a triflate, for subsequent cross-coupling reactions.

| Reagent | Reaction Type | Product | Notes |

| Boron Tribromide (BBr₃) | Ether Cleavage (Lewis Acid) | 3,4-Dichloro-2-hydroxypyridine | A standard, powerful reagent for cleaving aryl ethers. |

| Sodium Isopropyl Thiolate | Ether Cleavage (Nucleophilic) | 3,4-Dichloro-2-hydroxypyridine | Can be effective when standard acidic methods fail for heterocyclic ethers. nih.gov |

| Cerium(III) Chloride / Sodium Iodide | Ether Cleavage | 3,4-Dichloro-2-hydroxypyridine | A mild method, particularly effective for tert-butyl ethers, which may have applicability. researchgate.net |

| Acyl Halide / Anhydride | Derivatization (Acylation) | 2-Acyloxy-3,4-dichloropyridine | Converts the resulting hydroxyl group into an ester. |

| Alkyl Halide / Base | Derivatization (Alkylation) | 2-Alkoxy-3,4-dichloropyridine | Allows for the introduction of a different ether side chain. |

Functional group interconversion (FGI) refers to the transformation of one functional group into another without cleaving the group from the parent molecule. numberanalytics.comimperial.ac.ukic.ac.uk For the butoxy moiety in this compound, such transformations would involve reactions on the butyl chain itself.

One potential pathway is the oxidation of the C-H bonds within the butyl chain. While the aromatic ring deactivates the side chain towards many oxidative processes, specific reagents can achieve this. For example, ruthenium porphyrin complexes are known to catalyze the hydroxylation of alkanes under mild conditions, using an external oxidant like 2,6-dichloropyridine N-oxide. nih.gov Such a system could potentially introduce a hydroxyl group onto the butyl chain of this compound.

Another approach involves radical reactions. The abstraction of a hydrogen atom from the side chain can generate a carbon-centered radical, which can then be trapped by other reagents. rsc.org For instance, the thermal decomposition of t-butyl peroxide generates t-butoxy radicals that can abstract α-hydrogen atoms from alkyl side chains on aromatic rings. rsc.org The resulting radical could then, for example, be halogenated. The electron-withdrawing character of the dichloropyridine ring would influence the rate of this hydrogen abstraction. rsc.org

These interconversions allow for the synthesis of new derivatives with modified physical and chemical properties, such as solubility or lipophilicity, without altering the core heterocyclic structure.

Derivatization and Functionalization Strategies Based on 2 Butoxy 3,4 Dichloropyridine Scaffolding

Synthesis of Novel Heterocyclic Systems from 2-Butoxy-3,4-dichloropyridine Precursors

The construction of fused heterocyclic systems from this compound precursors represents a powerful strategy for generating novel chemical entities with diverse biological and material properties. The dichlorinated pyridine (B92270) ring is a key building block for creating bicyclic and polycyclic structures, such as naphthyridines and aza-analogues of coumarins, xanthones, and acridones rsc.org.

One common approach involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction. For instance, a substituent introduced at the C3 or C4 position can be designed to react with the adjacent chlorine atom or with a group introduced at the neighboring position to form a new ring. The synthesis of highly substituted pyridines can be achieved through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence starting from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines, which proceeds via dihydropyridine intermediates nih.gov.

The development of pyridine-fused porphyrinoids, such as oxopyridochlorins, highlights another innovative application of pyridine derivatization in the synthesis of complex macrocycles with unique photophysical properties rsc.org. While direct examples using this compound are not prevalent, the established methodologies for related substituted pyridines provide a roadmap for its use in constructing novel fused systems. The butoxy group at the C2 position can influence the regioselectivity of the initial functionalization step, thereby directing the subsequent cyclization to yield specific isomers of the final heterocyclic product.

Introduction of Diverse Functionalities via Halogen Exchange Reactions

Halogen exchange reactions are a fundamental tool for modifying the reactivity of the this compound scaffold. These transformations allow for the replacement of the chlorine atoms with other halogens, such as fluorine, bromine, or iodine, which can in turn serve as more reactive handles for subsequent cross-coupling reactions or introduce unique electronic properties to the molecule.

Fluorination, in particular, is a common objective of halogen exchange, as the introduction of fluorine atoms can significantly impact the biological activity and physicochemical properties of a molecule. The conversion of chloroaromatic compounds to their fluorinated analogs can be achieved using alkali metal fluorides, with potassium fluoride being a common reagent google.com. The reaction conditions, including the choice of solvent and the potential use of catalysts like aminophosphonium salts, are critical for achieving high yields and selectivity google.com. For a substrate like this compound, the electronic influence of the butoxy group and the inherent reactivity differences between the C3 and C4 positions will dictate the regiochemical outcome of the halogen exchange.

While the direct halogen exchange on this compound is not extensively documented, the principles of nucleophilic aromatic substitution and metal-catalyzed halogen exchange on related dichloropyridines are well-established and can be applied to this system google.comresearchgate.net. The relative reactivity of the C3 and C4 positions towards an incoming halide nucleophile will be a key factor in determining the product distribution.

Regiospecific Introduction of Carbon-Carbon Bonds for Scaffold Diversification

The regiospecific introduction of carbon-carbon bonds is a cornerstone of modern organic synthesis and is highly applicable to the diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming new C-C bonds at the chlorinated positions of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The regioselectivity of the coupling on dichloropyridines is influenced by the electronic and steric environment of the chlorine atoms. For 2,4-dichloropyridines, Suzuki-Miyaura coupling often shows a preference for reaction at the C4 position nih.gov. The electron-donating butoxy group at the C2 position in this compound is expected to influence the relative reactivity of the C3 and C4 positions. The choice of palladium catalyst, ligands, and reaction conditions can be tuned to favor substitution at one position over the other, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups nih.govrsc.orgmdpi.comlibretexts.orgresearchgate.net.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the dichloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org. This method is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of the final molecular structure. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups wikipedia.org. As with the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound will be a critical aspect to control, with the potential for sequential couplings to introduce different alkynyl groups at the C3 and C4 positions.

Below is a table summarizing representative conditions for Suzuki-Miyaura and Sonogashira couplings on dichloropyridine systems.

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Dichloropyrimidines, Arylboronic acids | mdpi.com |

| Suzuki-Miyaura | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | 2,4-Dichloropyridines, Arylboronic acids | nih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Amine | Amine | Aryl halides, Terminal alkynes | wikipedia.orgvinhuni.edu.vn |

| Sonogashira (Cu-free) | Pd(OAc)₂ / Xantphos | Amine | - | Aryl halides, Terminal alkynes | nih.gov |

Synthesis of Nitrogen-Containing Derivatives via Amination Reactions

The introduction of nitrogen-containing functional groups onto the this compound core is a key strategy for synthesizing compounds with potential pharmaceutical applications. This can be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand. The choice of ligand is often crucial for achieving high yields and functional group tolerance wikipedia.orglibretexts.org. For this compound, the Buchwald-Hartwig amination offers a versatile route to a diverse range of amino-substituted pyridines. The regioselectivity of the amination can be controlled by tuning the reaction conditions, allowing for the selective functionalization of either the C3 or C4 position researchgate.net.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, makes it susceptible to nucleophilic attack. Amines can act as nucleophiles, displacing one of the chlorine atoms in an SNAr reaction. The regioselectivity of SNAr on dichloropyrimidines, a related heterocyclic system, is known to be sensitive to the electronic and steric effects of other substituents on the ring wuxiapptec.com. In the case of this compound, the electron-donating butoxy group at C2 will influence the electrophilicity of the C3 and C4 positions, thereby affecting the site of nucleophilic attack. Computational studies on related systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a good predictor of regioselectivity in SNAr reactions wuxiapptec.comnih.gov.

The table below provides a general overview of amination strategies applicable to dichloropyridine systems.

| Reaction Type | Catalyst/Reagents | Base | Typical Nucleophiles | Key Features | Reference |

| Buchwald-Hartwig | Pd(OAc)₂, Phosphine Ligand | NaOt-Bu, Cs₂CO₃ | Primary/Secondary Amines, Anilines | High functional group tolerance, versatile. | wikipedia.orgorganic-chemistry.org |

| SNAr | Amine | - | Primary/Secondary Amines | Can be catalyst-free, regioselectivity is substrate-dependent. | wuxiapptec.comnih.gov |

Exploration of Stereoselective Transformations (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules, opening up the possibility of exploring stereoselective transformations. The introduction of a chiral substituent, for example, through one of the methods described above, would result in a chiral derivative.

The feasibility and outcome of such stereoselective transformations on derivatives of this compound would depend on the nature of the substituents and the specific reaction conditions employed. The presence of the butoxy group and the remaining chlorine atom would undoubtedly influence the reactivity and selectivity of any attempted stereoselective process.

Role of 2 Butoxy 3,4 Dichloropyridine As a Versatile Building Block in Complex Chemical Syntheses

Application as a Precursor in Agrochemical Synthesis (Focus on Chemical Intermediate Role)

The pyridine (B92270) core is a ubiquitous feature in a multitude of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The presence of chlorine atoms on the pyridine ring, as in the case of 2-Butoxy-3,4-dichloropyridine, offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions. This allows for the systematic introduction of various functional groups to modulate the biological activity of the final product.

The butoxy group at the 2-position can influence the lipophilicity of the molecule, a critical parameter for its uptake and transport within target organisms. It is plausible that this compound could serve as a key intermediate in the synthesis of next-generation pesticides. For instance, one of the chlorine atoms, likely at the 4-position due to electronic effects, could be selectively displaced by a nucleophile, such as an amine or a thiol, to introduce a pharmacophore responsible for the desired pesticidal activity. The remaining chlorine atom at the 3-position could then be further functionalized or retained to fine-tune the electronic properties and metabolic stability of the final agrochemical.

Utility as an Intermediate in Pharmaceutical Scaffold Construction (Focus on Chemical Intermediate Role)

The pyridine scaffold is also a cornerstone in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The dichlorinated nature of this compound provides a platform for the construction of complex pharmaceutical scaffolds. The differential reactivity of the two chlorine atoms could be exploited to achieve regioselective synthesis, a crucial aspect of drug design and development.

For example, Suzuki or Stille cross-coupling reactions could be employed to introduce aryl or heteroaryl moieties at either the 3- or 4-position, leading to the formation of biaryl structures that are common in pharmacologically active compounds. The butoxy group could play a role in modulating the solubility and pharmacokinetic profile of the resulting molecules. The ability to perform sequential and selective modifications on the dichloropyridine ring makes compounds like this compound attractive starting materials for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Contributions to Material Science Precursor Synthesis

The unique electronic and structural properties of functionalized pyridines make them interesting candidates for applications in material science. While direct applications of this compound in this field are not established, its potential as a precursor to advanced materials can be hypothesized.

Through polymerization reactions involving the reactive chlorine sites, it could be incorporated into novel polymers with tailored thermal, optical, or electronic properties. For instance, the pyridine nitrogen and the chlorine substituents could be utilized to create conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The butoxy group could enhance the processability and solubility of such materials in organic solvents, facilitating their fabrication into thin films and devices.

Significance in Ligand Design and Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating agent for a wide range of metal ions. The substituents on the pyridine ring can significantly influence the electronic properties of the nitrogen atom and, consequently, the coordination properties of the resulting ligand.

This compound could be utilized as a precursor for the synthesis of novel ligands for coordination chemistry. The chlorine atoms can be substituted with other donor groups, such as phosphines, amines, or other heterocyclic moieties, to create bidentate or polydentate ligands. The steric and electronic properties of these ligands can be fine-tuned by the choice of substituents, allowing for the synthesis of metal complexes with specific catalytic or photophysical properties. For example, palladium or rhodium complexes of ligands derived from this scaffold could be explored for their catalytic activity in cross-coupling reactions or asymmetric hydrogenation.

Theoretical and Computational Studies on 2 Butoxy 3,4 Dichloropyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Electronic Structure, Molecular Orbital Analysis, and Frontier Orbitals

The electronic structure of 2-Butoxy-3,4-dichloropyridine is dictated by the interplay of the pyridine (B92270) ring's aromaticity and the electronic effects of its substituents: the two electron-withdrawing chlorine atoms and the electron-donating butoxy group. The chlorine atoms, through their inductive effect, are expected to lower the energy levels of the molecular orbitals. Conversely, the butoxy group can donate electron density to the ring via resonance.

A critical aspect of molecular orbital analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. For dichloropyridines, the HOMO is typically distributed over the entire molecule, while the LUMO is primarily located on the pyridine ring and the chlorine atoms. researchgate.net This suggests that the LUMO is a likely acceptor of electrons in chemical reactions.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on 2,3-dichloropyridine (B146566) using DFT with the B3LYP/LANL2DZ basis set, the HOMO-LUMO gap was calculated to be 5.75 eV. researchgate.net For this compound, the presence of the electron-donating butoxy group would be expected to raise the HOMO energy level, likely resulting in a slightly smaller HOMO-LUMO gap and thus, potentially higher reactivity compared to its dichlorinated parent compound.

Table 1: Illustrative Frontier Orbital Energies for this compound (Based on Analogy with 2,3-Dichloropyridine)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.35 |

| LUMO | -1.65 |

| HOMO-LUMO Gap | 5.70 |

Note: These values are hypothetical and intended for illustrative purposes, based on data for 2,3-dichloropyridine. researchgate.net

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

An electrostatic potential surface (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For substituted pyridines, the nitrogen atom is typically a region of negative electrostatic potential, making it a potential site for electrophilic attack.

In this compound, the electron-withdrawing nature of the chlorine atoms would lead to a significant positive electrostatic potential on the carbon atoms to which they are attached (C3 and C4 positions), making these sites susceptible to nucleophilic attack. The butoxy group, being electron-donating, would increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. The ESP map would therefore show a complex interplay of these electronic effects, with distinct regions of positive and negative potential guiding intermolecular interactions and chemical reactivity.

Conformational Analysis of the Butoxy Chain and Overall Molecular Geometry

The conformational flexibility of this compound is primarily attributed to the butoxy chain. The four single bonds within the butoxy group (O-C1, C1-C2, C2-C3, and C3-C4) allow for rotation, leading to various possible conformers. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the butoxy chain and the dichloropyridine ring.

Computational methods, such as DFT, can be employed to perform a potential energy surface scan by systematically rotating each of the dihedral angles of the butoxy chain to identify the most stable (lowest energy) conformations. It is generally expected that staggered conformations of the alkyl chain will be energetically favored over eclipsed conformations to minimize torsional strain. Furthermore, the orientation of the butoxy group relative to the pyridine ring will be influenced by steric interactions with the adjacent chlorine atom at the C3 position. The most stable conformer will likely adopt a geometry that minimizes these steric clashes.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

| Dihedral Angle (C-C-O-C) | ~180° (anti-periplanar) |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving substituted pyridines. A particularly relevant reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. chemrxiv.orgrsc.orgnih.gov

By modeling the reaction pathway, it is possible to identify transition states and calculate activation energies, providing insights into the reaction kinetics and regioselectivity (i.e., which chlorine atom is preferentially substituted). For dichloropyridines, the position of nucleophilic attack is influenced by the electronic properties of the ring and the stability of the intermediate Meisenheimer complex. rsc.orgnih.gov Computational studies on the SNAr reactions of dichloropyridines have shown that the LUMO of the electrophile and the electrostatic potential at the carbon atoms undergoing substitution are key descriptors for predicting reactivity. chemrxiv.orgrsc.orgnih.gov

In the case of this compound, computational modeling could be used to predict whether a nucleophile would preferentially attack the C3 or C4 position. This would involve calculating the activation energy barriers for both pathways. The electron-donating butoxy group at the C2 position would likely influence the relative stability of the transition states, and thus the outcome of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. acs.org These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral features.

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the pyridine ring, the C-Cl bonds, the C-O bond of the ether linkage, and the C-H bonds of the butoxy chain. These calculated frequencies can then be compared with an experimental IR spectrum.

Similarly, NMR chemical shifts for the hydrogen and carbon atoms in the molecule can be calculated. acs.org The accuracy of these predictions has been shown to be quite good for a range of organic molecules. acs.org Such calculations would be particularly useful for assigning the signals in the complex aromatic region of the proton and carbon NMR spectra of this compound.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (C-Cl stretch) | ~750 cm⁻¹ | (To be determined) |

| ¹H NMR (aromatic H) | 7.5-8.5 ppm | (To be determined) |

| ¹³C NMR (C-Cl) | 120-130 ppm | (To be determined) |

Note: Predicted values are illustrative and based on typical ranges for similar functional groups.

Molecular Dynamics Simulations (if relevant for intermolecular interactions or dynamics)

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a collection of molecules over time. MD simulations would be relevant for understanding the intermolecular interactions of this compound in a condensed phase, such as in a solvent or in the solid state.

For instance, MD simulations could be used to investigate how molecules of this compound pack in a crystal lattice and to explore the nature of intermolecular forces, such as van der Waals interactions and potential dipole-dipole interactions. In solution, MD simulations could shed light on the solvation of the molecule and the dynamics of the flexible butoxy chain. While no specific MD simulation studies on this compound have been reported, this computational technique holds the potential to provide a deeper understanding of its macroscopic properties and behavior.

Analytical Methodologies for the Detection and Quantification of 2 Butoxy 3,4 Dichloropyridine in Chemical Research Matrices

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of 2-Butoxy-3,4-dichloropyridine, enabling the separation of the compound from impurities and other components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the purity assessment of this compound. A typical method development would involve a reversed-phase approach, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Isocratic elution can be employed for simple mixtures, while gradient elution is preferable for separating components with a wider range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the pyridine (B92270) chromophore exhibits maximum absorbance.

A simple, rapid, and selective stability-indicating RP-HPLC method can be applied for monitoring the degradation and appearance of impurities of related pyridine derivatives. google.com For instance, the chromatographic separation of a similar compound was achieved on a C18 column (150×4 mm i.d., 5 μm) using a mobile phase of Acetonitrile: Phosphate buffer, pH=3, (50:50% v/v) with isocratic elution at a flow rate of 1.0 mL min⁻¹ and a column temperature of 30 °C, with UV/VIS detection at 225 nm. google.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Various Detectors (FID, ECD, TCD)

Gas chromatography is another powerful tool for the analysis of this compound, particularly for assessing its volatility and for the separation of volatile impurities. The choice of detector is critical and depends on the specific analytical requirements.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide a robust response for this compound. It is known for its high sensitivity and wide linear range.

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, this compound is highly amenable to detection by ECD. This detector is extremely sensitive to halogenated compounds, making it ideal for trace analysis.

Thermal Conductivity Detector (TCD): TCD is a universal, non-destructive detector that can be used for the quantification of this compound, especially at higher concentrations.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ensure adequate separation of all components.

Table 2: Suggested GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID: 280 °CECD: 300 °C |

| Injection Volume | 1 µL (splitless) |

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Vis spectrophotometry offers a simple and rapid method for determining the concentration of this compound in research solutions, provided that it is the only component that absorbs at the analytical wavelength. The Lambert-Beer law can be applied for quantification in the concentration range of approximately 0.5-8 μg mL⁻¹. iupac.org A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) for the pyridine ring system would be determined by scanning a solution of the compound across a range of UV-Visible wavelengths.

Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) in Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques are indispensable for the unambiguous identification and structural confirmation of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic isotopic patterns due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of the butoxy group and cleavage of the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile impurities or degradation products that may not be suitable for GC. A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method can be developed for trace analysis. researchgate.net For a related compound, LC/MS/MS analysis was performed on a Hypersil BDS C18 column (50mm×4.6mm) 3μm with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (79:21, v/v). researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides direct structural information of the separated components. While less common for routine analysis, it is a powerful tool for the definitive identification of unknown impurities or isomers.

Validation of Analytical Procedures for Robustness and Reproducibility in Research Applications

Validation of the developed analytical methods is essential to ensure their reliability and reproducibility. The validation process should follow guidelines from the International Council for Harmonisation (ICH). europa.eu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Summary of Analytical Method Validation Parameters

| Parameter | Description |

| Specificity | Differentiates the analyte from potential impurities and degradation products. |

| Linearity | Assessed over a range of concentrations (e.g., 50-150% of the expected concentration). |

| Accuracy | Determined by recovery studies of spiked samples. |

| Precision (RSD%) | Repeatability and intermediate precision evaluated at different concentrations. |

| LOD & LOQ | Determined based on signal-to-noise ratio or the standard deviation of the response. |

| Robustness | Evaluated by varying parameters like mobile phase composition, pH, and column temperature. |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "Future Research Directions and Unexplored Avenues for this compound" that aligns with the specific outline provided. The search for detailed research findings, data tables, and specific studies concerning this particular compound within the requested advanced topics did not yield sufficient information.

The requested topics—Green Chemistry, Novel Catalytic Applications, Advanced Functional Materials, Continuous Flow Chemistry, and New Reactivity Modes—are highly specialized areas of chemical research. Currently, published research has not extensively focused on "this compound" in these contexts.

General principles of these future research directions can be described, but their specific application and detailed findings for this compound are not documented in the available literature.

Future Research Directions and Unexplored Avenues for 2 Butoxy 3,4 Dichloropyridine

Discovery of New Reactivity Modes and Mechanistic Insights:Detailed mechanistic studies or the discovery of novel reactivity patterns specifically for 2-Butoxy-3,4-dichloropyridine are not documented. Computational studies, such as Density Functional Theory (DFT), have been applied to related molecules like 2,3-Dichloropyridine (B146566) to understand their reactive nature, but not to the target compound.researchgate.net

Due to the absence of specific research data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible at this time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butoxy-3,4-dichloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, a multi-step approach may include halogenation of pyridine derivatives followed by alkoxylation. Evidence from analogous compounds (e.g., chloromethyl pyridines) suggests using Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura) for regioselective functionalization . Optimization may require temperature control (e.g., 60–80°C), anhydrous solvents (e.g., THF or toluene), and catalysts like Pd(OAc)₂ with ligands such as Q-Phos to enhance selectivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing C2 vs. C4 positions) , FT-IR for functional group verification (e.g., C-O-C stretching at ~1100 cm⁻¹), and HPLC with UV detection (λ ~254 nm) for purity assessment. Mass spectrometry (ESI-MS) can validate molecular weight (e.g., m/z 220.04 for C₉H₁₀Cl₂NO) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for halogenated pyridines:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (H333 hazard) .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?

- Methodological Answer : Contradictions may arise from competing electronic (C2/C4 electrophilicity) and steric effects. Use DFT calculations to model charge distribution and predict reactive sites. Experimentally, vary ligands (e.g., dppf vs. Q-Phos) and reaction media (e.g., polar aprotic vs. non-polar solvents) to modulate selectivity. For example, Pd(dppf)Cl₂ in THF favors C4 coupling, while Q-Phos in toluene may shift selectivity to C2 .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks and monitor decomposition via TLC or GC-MS.

- Light Sensitivity : Expose to UV (254–365 nm) and assess photodegradation products.

- Humidity Tests : Store at 75% relative humidity; hydrolytic stability can be confirmed by tracking parent compound depletion via HPLC .

Q. How should researchers design experiments to assess the ecological impact of this compound?

- Methodological Answer : Use OECD guidelines for ecotoxicity:

- Acute Toxicity : Perform Daphnia magna 48-hour immobilization tests.

- Biodegradation : Apply OECD 301F (manometric respirometry) to evaluate microbial breakdown.

- Bioaccumulation : Calculate logP (estimated ~3.15 for similar pyridines ) to predict lipid solubility and potential biomagnification.

Data Contradiction Analysis

Q. How can conflicting results in catalytic efficiency for this compound synthesis be systematically addressed?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature, solvent polarity). Use ANOVA to identify significant factors. For example, if Pd(OAc)₂ yields inconsistent results, test alternative catalysts (e.g., Pd(PPh₃)₄) and compare turnover frequencies (TOF) . Cross-validate with kinetic studies (e.g., in situ IR monitoring).

Q. What statistical approaches are suitable for longitudinal studies on this compound’s reactivity trends?

- Methodological Answer : Employ time-series analysis or structural equation modeling (SEM) to track reactivity changes over time. For instance, model the relationship between storage duration and byproduct formation using autoregressive integrated moving average (ARIMA) . Bootstrap sampling (n=1000) can assess result robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.